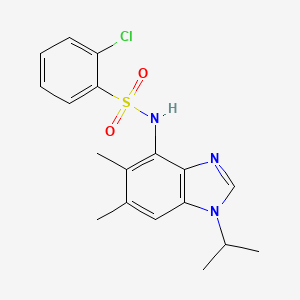
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is a complex organic compound that features a combination of heterocyclic structures, including a pyridine ring, a piperidine ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The thiophene ring can be brominated to introduce the bromine atom at the 5-position. The final step involves coupling these components under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring.
Aplicaciones Científicas De Investigación
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- 4-((4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
The uniqueness of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-3-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3S2/c15-13-1-2-14(22-13)23(19,20)18-7-4-10(5-8-18)21-12-3-6-17-9-11(12)16/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIRQKYEDVHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2828199.png)
![N-(4-{5-azaspiro[2.3]hexane-5-carbonyl}phenyl)prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)



![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
